molecular formula C15H26N2O2S B7475079 N-(1-adamantyl)piperidine-1-sulfonamide

N-(1-adamantyl)piperidine-1-sulfonamide

Cat. No.: B7475079
M. Wt: 298.4 g/mol
InChI Key: MGEKWLJBSRWURL-UHFFFAOYSA-N
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Description

N-(1-Adamantyl)piperidine-1-sulfonamide is a sulfonamide derivative featuring a rigid adamantane moiety fused to a piperidine ring via a sulfonamide linker. Adamantane’s high lipophilicity and stability often enhance pharmacokinetic profiles, while the sulfonamide group contributes to hydrogen bonding and target interactions . Piperidine, a six-membered amine ring, provides conformational flexibility and basicity, influencing solubility and receptor binding .

Properties

IUPAC Name

N-(1-adamantyl)piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2S/c18-20(19,17-4-2-1-3-5-17)16-15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14,16H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEKWLJBSRWURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(Piperidin-1-yl)benzenesulfonamide (1)

  • Structure : Benzene sulfonyl group attached to piperidine.
  • Synthesis: Reacts 1-aminopiperidine with benzenesulfonyl chloride in aqueous Na₂CO₃ at pH 9.0 .
  • Derivatives : Alkylated/arylated analogs (e.g., 1a-f , 3a-n ) show enhanced bioactivity against microbial targets due to substituent-driven lipophilicity and steric effects .
  • Key Difference : Lacks the adamantyl group, reducing membrane permeability compared to adamantane-containing analogs.

N-[cis-3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl]piperidine-1-sulfonamide (39)

  • Structure : Cyclobutyl-pyrrolopyrimidine substituent on piperidine sulfonamide.
  • Activity : Demonstrated kinase inhibition in preclinical studies, attributed to the fused heterocyclic system .
  • Key Difference : The pyrrolopyrimidine group introduces planar aromaticity, contrasting with adamantane’s three-dimensional rigidity.

Adamantane-Containing Compounds

N-(1-Adamantyl)carbothioamide Derivatives

  • Structure : Adamantyl group linked to carbothioamide (C=S) instead of sulfonamide (SO₂NH).
  • Synthesis : 1-Adamantyl isothiocyanate reacts with cyclic amines (e.g., morpholine, piperazine) .
  • Activity : Antimicrobial (MIC = 4–32 µg/mL) and hypoglycemic effects (50% glucose reduction at 10 mg/kg) due to thioamide’s nucleophilic sulfur .
  • Key Difference : Thioamides exhibit lower metabolic stability than sulfonamides but stronger hydrogen-bond acceptor capacity .

AKB48 (N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide)

  • Structure : Adamantyl-indazole carboxamide.
  • Activity: Potent CB1/CB2 cannabinoid receptor agonist (Ki = 3.24–9.53 nM) due to adamantane’s hydrophobic interactions with receptor pockets .
  • Key Difference : Carboxamide linker and indazole core differentiate it from sulfonamide-based compounds, altering receptor selectivity .

Other Piperidine Sulfonamide Derivatives

N-[(1S,2S)-2-Amino-1,2-diphenylethyl]piperidine-1-sulfonamide

  • Structure : Chiral diphenylethyl substituent.
  • Properties : Enhanced stereochemical complexity may improve target specificity (e.g., enzyme inhibition) .
  • Key Difference : Bulky aromatic substituents increase molecular weight (359.49 g/mol) and reduce solubility compared to adamantyl derivatives .

N-[1-(Aminomethyl)cyclohexyl]-2-methylpiperidine-1-sulfonamide

  • Structure: Cyclohexyl-aminomethyl and methyl-piperidine groups.
  • Properties : Lower molecular weight (289.44 g/mol) improves bioavailability; cyclohexane enhances lipophilicity .

Comparative Data Table

Compound Core Structure Key Substituent Bioactivity/Properties Reference
N-(1-Adamantyl)piperidine-1-sulfonamide Adamantane-piperidine-sulfonamide Adamantyl, sulfonamide Hypothesized enhanced CNS penetration
N-(Piperidin-1-yl)benzenesulfonamide Piperidine-sulfonamide Benzene sulfonyl Antimicrobial activity
N-(1-Adamantyl)carbothioamide Adamantane-carbothioamide Thioamide Antimicrobial, hypoglycemic
AKB48 Adamantane-indazole Carboxamide CB1/CB2 receptor agonism
Compound 39 Piperidine-sulfonamide Pyrrolopyrimidine Kinase inhibition

Research Findings and Trends

  • Adamantane’s Role : Adamantyl derivatives consistently show improved receptor binding and metabolic stability due to steric bulk and lipophilicity .
  • Sulfonamide vs.
  • Substituent Effects : Aromatic or heterocyclic substituents (e.g., pyrrolopyrimidine in Compound 39) enhance target specificity but may reduce solubility .

Preparation Methods

Reductive Amination of 1-Adamantanone

Piperidine undergoes reductive amination with 1-adamantanone using sodium cyanoborohydride (NaBH3CN) in methanol. This method leverages the ketone’s electrophilicity and the amine’s nucleophilicity under mild acidic conditions (pH 4–5 via acetic acid).

Optimized Conditions :

  • 1-Adamantanone (1 equiv), piperidine (1.2 equiv), NaBH3CN (1.5 equiv), MeOH, 24 hours, room temperature.

  • Yield: 58–62% after flash chromatography.

Buchwald-Hartwig Amination

For substrates resistant to reductive amination, palladium-catalyzed coupling of 1-adamantyl bromide with piperidine offers an alternative.

Catalytic System :

  • Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), Cs2CO3 (2 equiv), toluene, 100°C, 24 hours.

  • Yield: 70–75%.

Alternative Sulfonamide Assembly Strategies

Palladium-Catalyzed Sulfinamide Oxidation

A modern approach adapts palladium-catalyzed sulfinamide synthesis followed by oxidation. While originally designed for aryl sulfinamides, this method shows promise for alicyclic systems.

Steps :

  • 1-Adamantylamine (1 equiv) reacts with N-sulfinylpiperidine under Pd/SPhos catalysis in 1,4-dioxane at 75°C for 18 hours.

  • The intermediate sulfinamide is oxidized to sulfonamide using m-chloroperbenzoic acid (mCPBA) in DCM.

  • Overall Yield: 50–55%.

Advantages :

  • Bypasses unstable sulfonyl chlorides.

  • Tolerates steric bulk from the adamantyl group.

Comparative Analysis of Methodologies

MethodStarting MaterialsYield (%)Key AdvantagesLimitations
Direct SulfonylationN-(1-Adamantyl)piperidine, SO₂Cl₂65–78High efficiency, minimal stepsRequires pre-formed amine
Reductive Amination1-Adamantanone, piperidine58–62Mild conditions, scalableModerate yield
Pd-Catalyzed Oxidation1-Adamantylamine, N-sulfinylpiperidine50–55Avoids sulfonyl chloridesMulti-step, costly catalysts

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Adamantyl protons (δ 1.6–2.1 ppm, multiplet), piperidine CH₂ (δ 2.8–3.4 ppm), sulfonamide NH (δ 5.2 ppm, broad).

  • ESI-MS : [M+H]⁺ calculated for C₁₅H₂₆N₂O₂S: 298.18; observed: 298.17.

X-ray Crystallography

Single-crystal analysis confirms the sulfonamide’s tetrahedral geometry at sulfur and the adamantyl group’s chair conformation.

Industrial-Scale Considerations

Cost-Effective Sulfonyl Chloride Generation

In situ preparation of sulfamoyl chloride via chlorosulfonation of thiourea derivatives reduces handling risks:

  • Thiourea + Cl₂ → sulfamoyl chloride + HCl.

  • Immediate use in sulfonylation minimizes decomposition.

Green Chemistry Approaches

Microwave-assisted reactions (e.g., 100°C, 30 min) enhance throughput by accelerating sulfonamide formation .

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